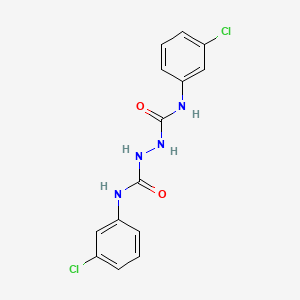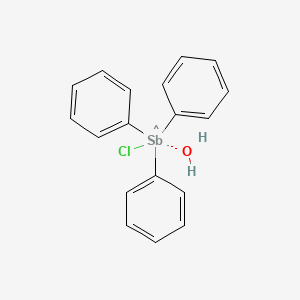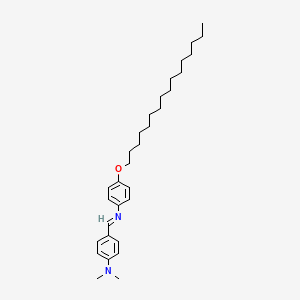![molecular formula C18H26N2O2 B11949864 N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a hydrazone linkage (-NHN=CH-) and an undec-10-ene chain, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and undec-10-enehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Reactants: 2-hydroxybenzaldehyde and undec-10-enehydrazide.
Solvent: Ethanol.
Conditions: Reflux for several hours.
Product: N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Applications De Recherche Scientifique
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide involves its ability to form stable complexes with metal ions. This property is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes, thereby inhibiting their activity. The hydrazone linkage also allows it to interact with various biological targets, leading to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- Methyl N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazonothiocarbamate
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide is unique due to its long undec-10-ene chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility and reactivity, making it suitable for a broader range of applications compared to its shorter-chain analogs.
Propriétés
Formule moléculaire |
C18H26N2O2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxyphenyl)methylideneamino]undec-10-enamide |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-8-9-14-18(22)20-19-15-16-12-10-11-13-17(16)21/h2,10-13,15,21H,1,3-9,14H2,(H,20,22)/b19-15+ |
Clé InChI |
WCTURYLHSWCFTQ-XDJHFCHBSA-N |
SMILES isomérique |
C=CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1O |
SMILES canonique |
C=CCCCCCCCCC(=O)NN=CC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)

![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)











